molecular formula C12H11NO4S B2650528 2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 949977-50-8

2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2650528
CAS No.: 949977-50-8
M. Wt: 265.28
InChI Key: LZGFKWQSOKFMQT-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-4-carboxylic Acid Derivatives

Thiazole-4-carboxylic acid derivatives have been investigated since the mid-20th century, with early work focusing on their synthesis via halomethylthiazole intermediates. For instance, the hydrolysis of 4-chloromethylthiazole using sulfuric acid, followed by nitric acid oxidation, yielded thiazole-4-carboxylic acid with 65–94.5% efficiency. These methods established foundational protocols for functionalizing the thiazole core.

The discovery of 2-aminothiazoline-4-carboxylic acid (ACTA) as a biomarker for cyanide poisoning further highlighted the biological relevance of thiazole carboxylates. By the early 2000s, bioisosteric replacement strategies led to derivatives like thiazole-4-carboxylic acid thiazol-2-ylamide (TCAT), which exhibited selective inhibition of methionine aminopeptidases (MetAPs), critical enzymes in bacterial and cancer cell proliferation.

Significance in Heterocyclic Medicinal Chemistry

Thiazole-4-carboxylic acids occupy a privileged niche in drug design due to their dual functionality: the thiazole ring provides metabolic stability, while the carboxylic acid group enables hydrogen bonding with biological targets. For example, TCAT derivatives demonstrated nanomolar activity against MetAP-1, underscoring their potential as antimicrobial agents.

The introduction of aryl substituents, such as the 2,3-dimethoxyphenyl group in 2-(2,3-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid, enhances binding affinity to hydrophobic enzyme pockets. This modification mirrors strategies employed in kinase inhibitor development, where methoxy groups improve solubility and target engagement.

Table 1: Key Thiazole-4-carboxylic Acid Derivatives and Their Applications

Compound Substituent Biological Target Activity
ACTA 2-Amino Cyanide detoxification Biomarker
TCAT Thiazol-2-ylamide MetAP-1 Inhibitor (IC₅₀: 80 nM)
2-(2,3-Dimethoxyphenyl) 2,3-Dimethoxyphenyl Underexplored Structural novelty

Research Evolution and Current Knowledge Landscape

Recent advances in combinatorial chemistry have enabled the diversification of thiazole-4-carboxylic acid scaffolds. The compound this compound (CAS 949977-50-8) exemplifies this trend, with its synthesis involving Friedländer-type condensations between dimethoxybenzaldehydes and cysteine derivatives. Innovations in oxidation protocols, such as the use of HNO₃/H₂SO₄ mixtures, have optimized yields to >85%.

Structural characterization via NMR and X-ray crystallography confirms the planar geometry of the thiazole ring and the orthogonal orientation of the dimethoxyphenyl group, which may influence π-π stacking interactions in protein binding. Despite these insights, the compound’s specific pharmacological targets remain underexplored compared to analogues like the SMART (4-substituted methoxybenzoyl-aryl-thiazole) series, which show antiproliferative activity in cancer models.

Structural Relevance in Drug Discovery Paradigms

The molecular architecture of this compound offers multiple vectors for derivatization. The carboxylic acid at position 4 can form salts or amides to modulate pharmacokinetics, while the 2,3-dimethoxyphenyl moiety provides a scaffold for introducing substituents that fine-tune electronic and steric properties.

Table 2: Synthetic Routes to Thiazole-4-carboxylic Acids

Starting Material Reagents Conditions Yield
4-Chloromethylthiazole H₂SO₄, HNO₃ Reflux, 5–16 hrs 65–94.5%
4-Dichloromethylthiazole H₂SO₄, steam distillation 125–130°C, 30 min 85.5%
Dimethoxybenzaldehyde L-Cysteine, ethanol Ambient temperature Not reported

Comparative studies with 2-(3,4-dimethoxyphenyl) analogues (CAS 132307-22-3) reveal that substituent positioning profoundly affects solubility and crystallinity, critical factors in formulation. Quantum mechanical calculations suggest that the 2,3-dimethoxy configuration induces a dipole moment orthogonal to the thiazole plane, potentially enhancing interaction with polar enzyme active sites.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-16-9-5-3-4-7(10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGFKWQSOKFMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic ring and thiazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents on the phenyl ring significantly influence electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid 2,3-dimethoxyphenyl C₁₂H₁₁NO₄S 265.28 Electron-donating methoxy groups; potential for hydrogen bonding. Inferred
2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid 2,6-difluorophenyl C₁₀H₅F₂NO₂S 241.21 Electron-withdrawing F substituents; used in AgrA inhibition studies .
2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid 3-nitrophenyl C₁₀H₆N₂O₄S 250.23 Strongly electron-withdrawing NO₂ group; potential AgrA inhibitor .
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid 2,3-dichlorophenyl C₁₀H₅Cl₂NO₂S 274.12 High molecular weight due to Cl atoms; commercially available .
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-chlorophenyl C₁₀H₆ClNO₂S 239.67 Melting point: 206–207°C; moderate steric hindrance .
2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid 3,4-difluorophenyl C₁₀H₅F₂NO₂S 241.21 Vendor-listed; fluorine enhances lipophilicity .
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid 4-(trifluoromethyl)phenyl C₁₁H₆F₃NO₂S 273.23 Used in protein-ligand interaction studies .

Key Observations :

  • Electron-Donating vs. In contrast, nitro (-NO₂) or halogen (-F, -Cl) substituents withdraw electron density, increasing acidity and altering solubility .
  • Steric Effects : The 2,3-dimethoxyphenyl group introduces steric hindrance, which may affect regioselectivity in reactions (e.g., acylation), though suggests this effect may be negligible in certain contexts .
Anti-AgrA Activity
  • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid demonstrated strong binding to AgrA, a quorum-sensing receptor in Gram-positive bacteria, with docking scores comparable to FDA-approved inhibitors like savirin .
  • Halogenated Analogs : 2-(2,6-Difluorophenyl) and 2-(3-nitrophenyl) derivatives were computationally validated as AgrA inhibitors, suggesting electron-withdrawing groups may enhance target binding .

Biological Activity

2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antifungal and antiviral contexts. This article provides a comprehensive overview of its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with substituted phenyl groups. The structure is confirmed through various spectroscopic techniques such as IR, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry.

Antifungal Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antifungal properties. A study reported that several thiazole derivatives showed good fungicidal activity against multiple fungal strains at concentrations as low as 50 μg/mL. Notably, compounds 4b and 4i exhibited over 50% inhibition against six tested fungi .

Antiviral Activity

In addition to antifungal properties, thiazole derivatives have shown promising antiviral activity. Compounds such as 4c and 4e displayed high efficacy against Tobacco Mosaic Virus (TMV) in various models including protective and curative assays at concentrations around 100 μg/mL . These findings suggest the potential for these compounds in agricultural applications as plant protectants.

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds can often be correlated with their structural features. For instance:

  • Substituents on the phenyl ring : The presence of electron-donating groups such as methoxy increases the potency against certain pathogens.
  • Positioning of functional groups : The carboxylic acid group at the 4-position plays a crucial role in enhancing biological activity by facilitating interactions with target enzymes or receptors.

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • Fungicidal Activity : A series of novel thiazole derivatives were synthesized and evaluated for their antifungal properties. Among them, compounds with methoxy substitutions showed enhanced activity against fungal pathogens .
  • Antiviral Efficacy : In vivo studies have indicated that specific thiazole derivatives can significantly reduce viral load in infected plants when applied at optimal concentrations .
  • Antimicrobial Properties : Thiazoles have also been investigated for their antimicrobial properties against bacterial strains, demonstrating a broad spectrum of activity that warrants further exploration for potential drug development .

Summary Table of Biological Activities

Activity TypeCompound(s)Concentration (μg/mL)Observations
Antifungal4b, 4i50>50% inhibition against six fungi
Antiviral4c, 4e100High efficacy against TMV
AntimicrobialVariousVariesBroad spectrum activity

Q & A

Q. What are the common synthetic routes for 2-(2,3-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid?

The synthesis of this compound typically involves cyclization reactions. A general method includes:

  • Step 1: Preparation of a 2,3-dimethoxyphenyl-substituted precursor, such as 2,3-dimethoxybenzaldehyde.
  • Step 2: Reaction with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 3: Cyclization using dehydrating agents (e.g., phosphorus oxychloride) to construct the thiazole ring .
  • Step 4: Acidic hydrolysis or oxidation to introduce the carboxylic acid moiety.
    Purification is typically achieved via recrystallization or column chromatography.

Q. How is the structure of this compound characterized in research settings?

Structural elucidation employs:

  • NMR Spectroscopy (¹H, ¹³C): To confirm substituent positions and ring connectivity.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Provides absolute stereochemical confirmation .

Q. What are the primary biochemical applications of this compound?

It is used in:

  • Enzyme Inhibition Assays : As a competitive inhibitor due to its structural resemblance to natural substrates (e.g., in studies targeting oxidoreductases or transferases).
  • Receptor Binding Studies : To probe interactions with proteins via fluorescence polarization or SPR assays.
  • Analytical Chemistry : As a reference standard in HPLC or LC-MS for quantifying related metabolites in biological matrices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Key optimization parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate thiazole ring formation.
  • Temperature Control : Elevated temperatures (80–100°C) improve reaction kinetics but require careful monitoring to avoid decomposition.
  • Protection/Deprotection : Methoxy groups may require protection (e.g., acetyl) during acidic steps to prevent demethylation .

Q. What computational methods are used to predict the bioactivity of thiazole-carboxylic acid derivatives?

  • Molecular Docking : Screens binding affinities to target proteins (e.g., using AutoDock Vina).
  • QSAR Modeling : Correlates substituent effects (e.g., methoxy vs. chloro groups) with activity trends.
  • DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    Structural data from databases like PubChem (InChIKey: ANTJCNIMRNBFMJ-UHFFFAOYSA-N) provide foundational inputs for these models .

Q. How do researchers address contradictions in reported biological activity data for structurally similar compounds?

Contradictions may arise due to:

  • Substituent Variability : Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) alter electronic and steric profiles.
  • Assay Conditions : Differences in pH, buffer systems, or enzyme isoforms.
  • Purity Verification : Impurities >3% (e.g., unreacted precursors) can skew results; rigorous HPLC or GC-MS validation is critical .
    Comparative studies using standardized protocols (e.g., IC₅₀ determination under identical conditions) are recommended.

Methodological Tables

Q. Table 1: Synthetic Methods for Analogous Thiazole-Carboxylic Acid Derivatives

SubstituentKey Reaction ConditionsYield (%)Purity (%)Reference ID
2,3-DichlorophenylPOCl₃, DMF, 90°C, 6h7897
4-ChlorophenylThiosemicarbazide, EtOH, reflux6595
3,4-DichlorophenylZnCl₂ catalyst, CH₃CN, 80°C7298

Q. Table 2: Spectroscopic Characterization Techniques

TechniquePurposeExample Data (Analog)Reference ID
¹H NMRConfirm substituent positionsδ 7.45 (s, 1H, thiazole-H)
IRIdentify C=O stretch1695 cm⁻¹
HRMSMolecular ion verification[M+H]⁺: 274.115 (calculated)

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